Potassium 2-methyl-1-propenyltrifluoroborate
Overview
Description
Potassium 2-methyl-1-propenyltrifluoroborate (KMTfB) is a highly reactive, colorless, water-soluble compound that has been widely used in organic synthesis, especially in the synthesis of enantiomerically pure compounds. KMTfB is an organofluorine compound that is of great interest to scientists due to its unique reactivity and its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Cross-Coupling Reactions
Potassium 2-methyl-1-propenyltrifluoroborate is a key compound in facilitating various cross-coupling reactions. For instance, potassium aryltrifluoroborates, which include potassium 2-methyl-1-propenyltrifluoroborate, are used in cross-coupling with aryl and heteroaryl chlorides, providing an efficient pathway to create biphenyls. This process is enhanced by using specific catalysts and conditions, like oxime-derived palladacycles and microwave heating, offering phosphine-free conditions (Alacid & Nájera, 2008).
Stereospecific Reactions
In the field of stereospecific organic synthesis, potassium 2-methyl-1-propenyltrifluoroborate plays a crucial role. It is involved in the synthesis of potassium 1-(alkoxy/acyloxy)alkyltrifluoroborates through copper-catalyzed diboration of aldehydes. The subsequent Suzuki-Miyaura reaction employing these compounds with aryl and heteroaryl chlorides leads to protected secondary alcohols, highlighting the compound's versatility and efficiency in stereospecific synthesis (Molander & Wisniewski, 2012).
Tandem Cationic Reactions
Potassium 2-methyl-1-propenyltrifluoroborate is also significant in tandem cationic reactions, such as the 2-aza-Cope rearrangement-Lewis acid promoted Petasis reaction. This reaction involves potassium alkynyltrifluoroborates and leads to the synthesis of rearranged Mannich products, demonstrating the compound's potential in creating complex organic structures (Stas, Tehrani, & Laus, 2008).
Catalyst Development
In catalyst development, potassium 2-methyl-1-propenyltrifluoroborate has been used to enhance the performance of certain catalysts. For example, potassium-modified La-Mg mixed oxide, when used as a catalyst, showed improved selectivity and conversion rates in specific chemical reactions. This use underscores the compound's role in advancing catalyst efficiency and selectivity in various chemical processes (Molleti & Yadav, 2017).
Hydrolysis Studies
Studies on the hydrolysis of potassium organotrifluoroborates, including potassium 2-methyl-1-propenyltrifluoroborate, have provided insights into their behavior in Suzuki-Miyaura coupling. The understanding of their hydrolysis rates and conditions is crucial for optimizing these reactions and minimizing side reactions, such as oxidative homocoupling and protodeboronation (Lennox & Lloyd‐Jones, 2012).
properties
IUPAC Name |
potassium;trifluoro(2-methylprop-2-enyl)boranuide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3.K/c1-4(2)3-5(6,7)8;/h1,3H2,2H3;/q-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHFYLZSQLCQPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC(=C)C)(F)(F)F.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3K | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassiumtrifluoro(2-methylallyl)borate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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